molecular formula C6H7NO2 B1312070 5-Methylfuran-2-carboxamide CAS No. 99968-74-8

5-Methylfuran-2-carboxamide

Cat. No.: B1312070
CAS No.: 99968-74-8
M. Wt: 125.13 g/mol
InChI Key: HTLIXYXARPLOIU-UHFFFAOYSA-N
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Description

5-Methylfuran-2-carboxamide is an organic compound belonging to the furan family, characterized by a furan ring substituted with a methyl group and a carboxamide group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methylfuran-2-carboxamide can be synthesized through several methods. One common approach involves the reaction of 5-methylfuran-2-carbonyl chloride with amines in the presence of a base such as pyridine . Another method involves the use of microwave-assisted conditions to synthesize amide derivatives containing furan rings. This method employs 2-furoic acid, furfurylamine, and furfuryl alcohol as starting materials, with effective coupling reagents like DMT/NMM/TsO− or EDC .

Industrial Production Methods

Industrial production of this compound typically involves the use of optimized reaction conditions to ensure high yields and purity. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

5-Methylfuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Methylfuran-2-carboxamide include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

5-methylfuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTLIXYXARPLOIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70409081
Record name 5-methylfuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70409081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99968-74-8
Record name 5-methylfuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70409081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylfuran-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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